Val-Arg

Description

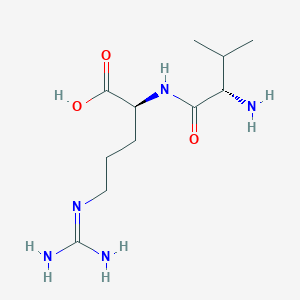

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3/c1-6(2)8(12)9(17)16-7(10(18)19)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDRSSEHFLGSD-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317778 | |

| Record name | Valylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37682-75-0 | |

| Record name | Valylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37682-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Val-Arg Dipeptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Val-Arg (Valine-Arginine) dipeptide, a molecule of significant interest in various scientific and biomedical fields. This document details its chemical structure, physicochemical properties, synthesis, purification, and characterization, as well as its role in biological signaling pathways.

Chemical Structure and Identification

The this compound dipeptide is formed from the amino acids L-valine and L-arginine linked by a peptide bond. The valine residue provides a hydrophobic isopropyl side chain, while the arginine residue contributes a strongly basic guanidinium (B1211019) group.

Chemical Structure:

-

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]

-

Molecular Formula: C₁₁H₂₃N₅O₃

-

SMILES String: CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)O)N

Physicochemical Properties

A clear understanding of the physicochemical properties of the this compound dipeptide is essential for its application in research and development. The presence of the ionizable guanidinium group from arginine, the α-amino group, and the α-carboxyl group dictates its charge characteristics at different pH values.

| Property | Value | Reference |

| Molecular Weight | 273.33 g/mol | [1] |

| Monoisotopic Mass | 273.18008961 Da | [1] |

| pKa (α-carboxyl) | ~2-3 | Estimated |

| pKa (α-amino) | ~9-10 | Estimated |

| pKa (Arginine side chain) | ~12.5 | Estimated |

| Isoelectric Point (pI) | ~10.75 | Calculated |

| XLogP3 | -4.6 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Note: pKa and pI values are estimated based on typical values for amino acid residues in peptides and can be influenced by the local chemical environment.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing this compound dipeptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

General Protocol:

-

Resin Preparation: A suitable resin, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling (Arginine): The C-terminal amino acid, Fmoc-Arg(Pbf)-OH (Pbf: pentamethyldihydrobenzofuran-5-sulfonyl), is activated and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of arginine is removed using a solution of piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling (Valine): The next amino acid, Fmoc-Val-OH, is activated and coupled to the deprotected amino group of the resin-bound arginine.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal valine.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group (Pbf) is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Workflow for Solid-Phase Synthesis of this compound Dipeptide:

Solid-phase synthesis workflow for this compound dipeptide.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound dipeptide is purified using RP-HPLC, which separates molecules based on their hydrophobicity.

General Protocol:

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

Gradient: A linear gradient of increasing mobile phase B is used to elute the dipeptide. For a small, polar peptide like this compound, a shallow gradient starting from a low percentage of acetonitrile is recommended.

-

Detection: UV absorbance is monitored at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected, and the purity is confirmed by analytical HPLC and mass spectrometry.

Characterization

Mass spectrometry is used to confirm the molecular weight and sequence of the this compound dipeptide. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique.

Expected Fragmentation Pattern:

In MS/MS, the protonated dipeptide will fragment at the peptide bond, producing characteristic b- and y-ions. The major expected fragments would be the b₁-ion (from the N-terminal Valine) and the y₁-ion (from the C-terminal Arginine).

Predicted mass spectrometry fragmentation of this compound.

NMR spectroscopy provides detailed structural information about the dipeptide in solution. Both ¹H and ¹³C NMR are used to confirm the structure and purity. The chemical shifts of the protons and carbons are characteristic of the amino acid residues and their local environment.

Biological Context: Role in mTOR Signaling

The this compound dipeptide, and particularly its arginine component, is implicated in the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR is a crucial regulator of cell growth, proliferation, and protein synthesis. Amino acids, including arginine, are key upstream signals for the activation of mTOR Complex 1 (mTORC1).

Amino Acid Sensing and mTORC1 Activation:

The presence of arginine is sensed by cytosolic proteins, such as CASTOR1. In the absence of arginine, CASTOR1 binds to and inhibits GATOR2. When arginine levels are high, it binds to CASTOR1, causing a conformational change that leads to the dissociation of the CASTOR1-GATOR2 complex. This releases GATOR2 to inhibit the GATOR1 complex. The inhibition of GATOR1, a GTPase-activating protein (GAP) for RagA/B, allows RagA/B to become GTP-loaded. The active Rag GTPase heterodimer then recruits mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis.

Arginine sensing and mTORC1 activation pathway.

This guide provides a foundational understanding of the this compound dipeptide for researchers and professionals in drug development and related scientific disciplines. The detailed information on its chemical properties, synthesis, and biological role can aid in the design of new experiments and the development of novel therapeutic agents.

References

Val-Arg Dipeptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Val-Arg, formed from the amino acids Valine and Arginine, is a fundamental building block in peptide chemistry and holds significant interest for researchers in drug development and biochemistry. Its unique combination of a hydrophobic, aliphatic side chain (Valine) and a strongly basic guanidinium (B1211019) group (Arginine) imparts specific physicochemical characteristics that influence its behavior in biological systems. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physical and Chemical Properties

The physicochemical properties of this compound are crucial for understanding its solubility, stability, and interactions with biological molecules. While specific experimental data for this dipeptide is not extensively available in the literature, its properties can be reliably estimated based on the characteristics of its constituent amino acids.

Data Presentation: A Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of the this compound dipeptide.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₃N₅O₃ | Calculation |

| Molecular Weight | 273.33 g/mol | Calculation[] |

| Isoelectric Point (pI) | ~9.83 | Theoretical Calculation* |

| pKa₁ (α-carboxyl group) | ~3.3 | Estimation |

| pKa₂ (α-amino group) | ~8.0 | Estimation |

| pKa₃ (Arginine side chain) | ~12.5 | Estimation |

| Solubility | Predicted to be soluble in aqueous solutions, especially at acidic pH. Insoluble in non-polar organic solvents. | Theoretical[2][3][4] |

| Stability | The peptide bond is susceptible to cleavage by various proteases.[5] Stability is pH and temperature-dependent. | General Peptide Chemistry[5] |

*The theoretical isoelectric point (pI) is calculated as the average of the pKa values of the two positively charged groups at the zwitterionic state: the α-amino group and the Arginine side chain.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of peptides. The following sections provide methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Isoelectric Point (pI) and pKa Values by Potentiometric Titration

This protocol describes the determination of the isoelectric point and pKa values of this compound using potentiometric titration, a highly accurate method for characterizing ionizable groups in a molecule.

Materials:

-

This compound dipeptide

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Titration vessel

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water in the titration vessel.

-

Initial pH Adjustment: Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode. Begin stirring gently. Add 0.1 M HCl dropwise to lower the pH of the solution to approximately 1.5 to ensure all ionizable groups are fully protonated.

-

Titration: Begin the titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution from the burette.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added.

-

Titration Endpoint: Continue the titration until the pH reaches approximately 13.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). For this compound, three buffering regions are expected, corresponding to the α-carboxyl group, the α-amino group, and the Arginine side chain.

-

The isoelectric point (pI) is the pH at which the net charge of the dipeptide is zero. This can be determined from the titration curve as the average of the pKa values of the two positively charged groups.

-

Protocol 2: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.

Materials:

-

This compound dipeptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Vortex mixer

-

Thermostatic shaker

Methodology:

-

Sample Preparation: Prepare a series of vials containing a fixed volume of PBS (e.g., 1 mL).

-

Saturation: Add an excess amount of this compound to each vial to create a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved peptide.

-

Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (if the peptide has a chromophore or after derivatization) or, more accurately, by HPLC with a standard curve.

-

Solubility Calculation: The solubility is expressed as the concentration of the dissolved peptide in the saturated solution (e.g., in mg/mL or M).

Protocol 3: Solid-Phase Peptide Synthesis of this compound

This protocol provides a general workflow for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5)

-

DMF, Dichloromethane (DCM), Diethyl ether

-

Peptide synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the Arginine residue by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate Fmoc-Val-OH by dissolving it with DIC and Oxyma in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with shaking.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Valine using 20% piperidine in DMF. Wash the resin extensively.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (Pbf) from Arginine.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Logical Relationship of this compound Properties

Caption: Interrelationship of this compound's structure and properties.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for this compound physicochemical analysis.

Biological Context and Significance

While the direct biological roles of the this compound dipeptide are not extensively documented, the properties of its constituent amino acids and related peptides provide valuable insights into its potential functions.

Antimicrobial Activity of Val/Arg-Rich Peptides

Peptides rich in Valine and Arginine have demonstrated significant antimicrobial properties.[6][7] The cationic nature of Arginine facilitates interaction with negatively charged bacterial membranes, while the hydrophobicity of Valine contributes to membrane disruption. Although the simple this compound dipeptide is likely too short to form the secondary structures typical of many antimicrobial peptides, it could serve as a motif in the design of novel antimicrobial agents.[6][7]

Role in Cellular Signaling

Arginine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] It is plausible that this compound, upon cellular uptake and potential hydrolysis, could release Arginine and thereby influence mTOR activity. The MEK/ERK pathway, another critical signaling cascade involved in cell proliferation and differentiation, can also be influenced by cellular metabolic states, to which amino acid availability is a key contributor.[10][11][12][13] Further research is needed to elucidate any direct effects of the this compound dipeptide on these pathways.

The following diagram illustrates the potential, indirect influence of this compound on these key signaling pathways through the action of its constituent amino acid, Arginine.

Caption: Potential influence of this compound on cellular signaling.

Conclusion

References

- 2. bachem.com [bachem.com]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-function relationship of Val/Arg-rich peptides: effects of net charge and pro on activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Constitutive activation of the MEK/ERK pathway inhibits intestinal epithelial cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Constitutive activation of the MEK/ERK pathway mediates all effects of oncogenic H-ras expression in primary erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of L-valyl-L-arginine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide L-valyl-L-arginine. The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the development of novel therapeutics and research tools. This document details the strategic considerations for protecting reactive functional groups, the selection of appropriate coupling reagents, and the methodologies for both solid-phase and solution-phase synthesis, culminating in the purification of the target dipeptide.

Introduction to L-valyl-L-arginine Synthesis

The synthesis of L-valyl-L-arginine involves the formation of a peptide bond between the carboxylic acid of L-valine and the α-amino group of L-arginine. The primary challenge in peptide synthesis lies in preventing unwanted side reactions at the reactive functional groups of the amino acids.[1] This necessitates a carefully planned strategy of using protecting groups that temporarily block these reactive sites.[2][3] The guanidinium (B1211019) group in the side chain of arginine is particularly basic and requires robust protection to avoid interference with the coupling reaction.[2]

Two primary strategies are employed for peptide synthesis: solution-phase synthesis and solid-phase peptide synthesis (SPPS).[1][4] SPPS, developed by R.B. Merrifield, is often preferred for its efficiency, ease of purification, and amenability to automation.[5] This guide will focus on the widely used Fmoc/tBu strategy in SPPS.

Protecting Group Strategy

The selection of an orthogonal set of protecting groups is critical for a successful synthesis.[1][3] This means that each protecting group can be removed under specific conditions without affecting the others.[3] For the synthesis of L-valyl-L-arginine, the following protecting groups are commonly employed within the Fmoc/tBu strategy.[1][2]

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| L-Valine | α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF |

| L-Arginine | α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF |

| L-Arginine | Guanidino Side Chain | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic acid (TFA) |

| L-Arginine | α-Carboxyl | Resin Linker (e.g., Wang) | - | Trifluoroacetic acid (TFA) |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The SPPS of L-valyl-L-arginine begins with an L-arginine residue attached to a solid support (resin), with its α-amino group protected by Fmoc and its side chain protected by Pbf. The synthesis proceeds by the sequential addition of the N-terminal amino acid, L-valine.

Solid-Phase Synthesis Workflow for L-valyl-L-arginine.

Experimental Protocols

Materials and Reagents

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Val-OH

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Resin Preparation and Swelling

-

Accurately weigh the Fmoc-Arg(Pbf)-Wang resin and place it into a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for 1-2 hours at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling

-

In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading) in DMF.

-

Add a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents).[7]

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

Cleavage from Resin and Deprotection

-

After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

Precipitation and Purification

-

Concentrate the TFA filtrate under reduced pressure.

-

Add cold diethyl ether to the concentrated solution to precipitate the crude L-valyl-L-arginine.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table presents typical quantitative data for the synthesis of L-valyl-L-arginine on a 0.5 mmol scale.

| Parameter | Value |

| Starting Resin Loading | 0.5 mmol/g |

| Resin Mass | 1.0 g |

| Fmoc-Val-OH used | 1.5 mmol |

| HBTU used | 1.5 mmol |

| DIPEA used | 3.0 mmol |

| Crude Peptide Yield | ~85-95% |

| Purity after RP-HPLC | >98% |

Solution-Phase Synthesis Approach

While SPPS is often preferred, solution-phase synthesis is also a viable method. This approach involves carrying out the reactions in a homogenous solution, followed by purification of the intermediate products at each step.

Solution-Phase Synthesis Logical Flow.

In a typical solution-phase synthesis, the α-amino group of valine would be protected with a Boc group, and the C-terminus of arginine as a methyl ester. The side chain of arginine would still require protection, for instance, with a Pbf group. The coupling would be performed in solution using a reagent like DCC with an additive such as HOBt to minimize racemization.[6] Each intermediate would require purification before proceeding to the next deprotection and coupling step.

Conclusion

The synthesis of L-valyl-L-arginine can be effectively achieved through both solid-phase and solution-phase methodologies. The choice of strategy depends on the desired scale, available equipment, and specific requirements of the research. The Fmoc/tBu solid-phase approach offers a streamlined and efficient workflow with high purities achievable after RP-HPLC. Careful selection of orthogonal protecting groups and efficient coupling reagents are paramount to the successful synthesis of this dipeptide. This guide provides a foundational protocol that can be adapted and optimized for specific laboratory settings and research objectives.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. scispace.com [scispace.com]

- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

Val-Arg mechanism of action

An In-depth Technical Guide on the Mechanisms of Action of the Val-Arg Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide motif, Valine-Arginine (this compound), is not characterized by a single, universal mechanism of action. Instead, its biological significance is highly context-dependent, playing crucial roles in diverse fields ranging from oncology and infectious diseases to cardiovascular therapeutics. This technical guide provides a comprehensive overview of the core mechanisms of action where the this compound motif is a key determinant of function. We will explore its role as a cleavable linker in antibody-drug conjugates (ADCs), a structural component of antimicrobial peptides, a modulator of the renin-angiotensin system, and a substrate for various proteases. This document will present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

This compound as a Protease-Cleavable Linker in Antibody-Drug Conjugates

The this compound dipeptide is utilized as a linker in the design of antibody-drug conjugates (ADCs). In this context, the mechanism of action is centered on the selective release of a cytotoxic payload in the target tissue.

Mechanism of Action:

The fundamental principle of using a this compound linker is its susceptibility to cleavage by proteases that are often overexpressed in the tumor microenvironment or within cancer cells. This enzymatic cleavage liberates the conjugated drug from the antibody, allowing it to exert its cytotoxic effect. However, a significant challenge with the this compound linker is its instability in circulation, as multiple proteases can recognize this motif, leading to premature drug release and potential off-target toxicity[1]. This has led to the development of more stable linkers like Val-Cit (Valine-Citrulline) for many clinical applications[1].

Signaling Pathway and Drug Release:

The following diagram illustrates the general mechanism of an ADC with a protease-cleavable linker.

Caption: General mechanism of an ADC with a protease-cleavable linker.

Experimental Protocols:

-

In Vitro Plasma Stability Assay:

-

The ADC is incubated in human or animal plasma at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

The amount of intact ADC and released drug is quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) for the antibody portion and LC-MS (Liquid Chromatography-Mass Spectrometry) for the drug payload.

-

The half-life of the ADC in plasma is calculated to determine its stability.

-

-

In Vitro Cytotoxicity Assay:

-

Target cancer cells (expressing the antigen recognized by the antibody) and non-target cells are cultured.

-

Cells are treated with serial dilutions of the ADC.

-

Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.

-

The IC50 (half-maximal inhibitory concentration) is determined to quantify the potency of the ADC.

-

This compound in Antimicrobial Peptides

Valine and Arginine are common residues in a class of antimicrobial peptides (AMPs). Their mechanism of action is primarily based on the disruption of microbial cell membranes.

Mechanism of Action:

Val/Arg-rich peptides typically adopt an α-helical structure and are amphipathic. The positively charged arginine residues interact with the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids), while the hydrophobic valine residues insert into the lipid bilayer. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death[2][3]. The net positive charge of the peptide is a critical factor, with studies showing that an increase in net charge from +4 to +6 can significantly improve antimicrobial activity and decrease hemolysis[2].

Experimental Workflow for Antimicrobial Peptide Evaluation:

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-function relationship of Val/Arg-rich peptides: effects of net charge and pro on activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical property and in vivo efficacies of novel Val/Arg-rich antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Arg (Valine-Arginine) Dipeptide: A Technical Guide to its Natural Occurrence and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Val-Arg (Valine-Arginine) is a molecule of interest due to its inclusion in synthetic constructs such as antibody-drug conjugate (ADC) linkers. However, its natural occurrence as a free dipeptide in mammalian organisms is not well-documented and appears to be transient. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its metabolic origins, rapid enzymatic degradation, and the technical challenges associated with its detection. We synthesize available data on its limited detection in lower organisms and present hypothetical frameworks for its biosynthesis and signaling, alongside detailed experimental protocols for its potential quantification. This guide serves as a resource for researchers investigating peptide metabolism and for professionals in drug development considering the this compound motif in therapeutic design.

Introduction

This compound is a dipeptide composed of the essential amino acid L-valine and the conditionally essential amino acid L-arginine, linked by a peptide bond. While the individual amino acids have well-established and critical physiological roles, from protein synthesis to cell signaling, the function and prevalence of the free this compound dipeptide are less understood. Its primary significance in the scientific literature arises from its use as a protease-cleavable linker in drug delivery systems. This application hinges on the very characteristic that appears to limit its natural abundance: its high susceptibility to enzymatic cleavage. This guide will explore the lifecycle of this compound, from its theoretical generation via proteolysis to its rapid breakdown, and outline the methodologies required to study this transient molecule.

Natural Occurrence

Direct evidence for the widespread natural occurrence of the free this compound dipeptide in mammals is notably scarce in the current scientific literature. Its presence has been reported in the unicellular organism Euglena gracilis and the bacterium Aeromonas veronii[1][2]. However, comprehensive peptidomic studies of mammalian fluids like plasma and cerebrospinal fluid (CSF) have not identified this compound as a consistently detectable endogenous dipeptide[1].

This suggests that if free this compound is present in mammals, its concentration is likely extremely low or its existence is fleeting. The most probable source of endogenous this compound is the catabolism of dietary and cellular proteins.

Biosynthesis and Degradation: A Transient Existence

A dedicated enzymatic pathway for the de novo synthesis of this compound from free L-valine and L-arginine has not been identified in mammals. While enzymes like kyotorphin (B1673678) synthetase can produce specific dipeptides (L-Tyr-L-Arg) from constituent amino acids, no analogous enzyme is known for this compound[3]. Therefore, the primary source of this compound is considered to be the proteolytic degradation of larger peptides and proteins.

Generation via Proteolysis

This compound sequences are common in countless proteins. During protein turnover or digestion, proteases and peptidases cleave these proteins into smaller peptides. This compound can be released as a free dipeptide or as the N-terminal end of a larger peptide fragment.

Rapid Enzymatic Degradation

The this compound motif is a recognition site for numerous proteases, which contributes to its instability in circulation. This property is exploited in the design of drug linkers intended for cleavage by enzymes present in a target tissue[4]. The rapid degradation is a key reason for its presumed low physiological concentration. Several classes of enzymes are likely responsible for its hydrolysis:

-

Dipeptidyl Peptidases (DPPs): This family of exopeptidases cleaves dipeptides from the N-terminus of polypeptides. Dipeptidyl peptidase-4 (DPP-4), for example, is a well-known serine protease with broad substrate specificity[5][6].

-

Cytoplasmic Peptidases: Cells, including erythrocytes, contain a variety of cytoplasmic peptidases that hydrolyze oligopeptides that enter the cell, although the uptake of dipeptides by red blood cells appears to be limited[7][8].

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides and proteins.

The metabolic lifecycle of this compound is likely a rapid cycle of generation from protein breakdown and immediate hydrolysis into its constituent amino acids, which then enter their respective metabolic pools.

Potential Physiological Roles and Signaling

There is currently no direct evidence for a specific signaling role or receptor for the free this compound dipeptide in mammals. Its inherent instability makes it an unlikely candidate for a classical signaling molecule that needs to travel from a source to a target cell.

However, the constituent amino acids are deeply involved in critical signaling pathways:

-

Arginine: A substrate for nitric oxide synthase (NOS) producing the signaling molecule nitric oxide (NO). It is also a key component of the urea cycle and influences pathways like mTOR, which regulates cell growth and protein synthesis[9][10][11].

-

Valine: As a branched-chain amino acid (BCAA), valine plays roles in protein synthesis and can indirectly modulate the synthesis of neurotransmitters by competing for transport across the blood-brain barrier[12].

Any physiological effect of this compound administration would likely be attributable to the local increase in valine and arginine concentrations following its rapid hydrolysis.

Quantitative Data

As stated, quantitative data on endogenous free this compound in mammalian tissues is absent from the literature. Peptidomic studies that have screened for dozens of dipeptides in human plasma and CSF did not report detectable levels of this compound[1]. For context, this section presents a table with concentrations of the parent amino acids in human plasma, as the dipeptide's concentration would be orders of magnitude lower.

| Analyte | Fluid | Concentration Range (µmol/L) | Reference |

| L-Valine | Human Plasma | 165 - 315 | [General Clinical Chemistry Reference] |

| L-Arginine | Human Plasma | 50 - 150 | [General Clinical Chemistry Reference] |

| This compound | Human Plasma | Not Detected / Below Limit of Quantification | [1] |

Experimental Protocols

Detecting and quantifying the endogenous this compound dipeptide presents a significant analytical challenge due to its expected low concentration and instability. A highly sensitive method, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be required.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a hypothetical procedure based on established methods for peptide and amino acid quantification[13][14][15][16][17][18].

1. Objective: To quantify the concentration of endogenous this compound in plasma samples.

2. Materials:

-

Plasma samples collected with protease inhibitors (e.g., EDTA tubes, with added cOmplete™ Protease Inhibitor Cocktail).

-

This compound analytical standard (≥98% purity).

-

Stable Isotope-Labeled (SIL) this compound (e.g., with ¹³C, ¹⁵N labeled Arginine) as an internal standard (ISTD).

-

Acetonitrile (ACN), HPLC-grade.

-

Formic Acid (FA), LC-MS grade.

-

Ultrapure water.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).

-

Centrifugal vacuum concentrator.

3. Sample Preparation: a. Thaw plasma samples on ice to minimize enzymatic activity. b. To 100 µL of plasma, add 10 µL of the SIL this compound ISTD solution (concentration to be optimized, e.g., 50 ng/mL). c. Add 400 µL of ice-cold ACN to precipitate proteins. d. Vortex for 1 minute and incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. g. For increased cleanliness, perform SPE: i. Condition the SPE cartridge according to the manufacturer's protocol. ii. Load the supernatant. iii. Wash the cartridge to remove interfering substances. iv. Elute the dipeptides using an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ACN/water). h. Dry the eluate or supernatant completely in a centrifugal vacuum concentrator. i. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 0.1% FA in water).

4. LC-MS/MS Analysis:

- LC System: UPLC/HPLC system.

- Column: Reversed-phase C18 column suitable for polar analytes (e.g., Acquity UPLC BEH C18) or a HILIC column.

- Mobile Phase A: 0.1% FA in water.

- Mobile Phase B: 0.1% FA in ACN.

- Gradient: Develop a gradient to separate this compound from other components (e.g., 0-5% B over 2 min, 5-50% B over 8 min, then wash and re-equilibrate).

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization: Electrospray Ionization, positive mode (ESI+).

- Detection: Multiple Reaction Monitoring (MRM).

- Optimize MRM transitions for both the native this compound and the SIL ISTD.

- Example Precursor Ion (this compound, [M+H]⁺): m/z 274.2

- Example Fragment Ions: Transitions corresponding to the loss of the arginine side chain or cleavage of the peptide bond.

- Monitor at least two transitions per compound for specificity.

5. Data Analysis: a. Create a calibration curve using known concentrations of the this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). b. Calculate the peak area ratio of the endogenous analyte to the ISTD. c. Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Implications for Drug Development

The primary relevance of the this compound dipeptide in drug development is its use as a cleavable linker. Understanding its metabolic instability is crucial. The fact that multiple proteases recognize the this compound motif means that linkers incorporating it are highly susceptible to cleavage, potentially leading to premature drug release in circulation[4]. While this can be advantageous for prodrugs designed to be activated systemically, it is a significant drawback for antibody-drug conjugates (ADCs) that require the linker to remain stable until the ADC reaches the target tumor cell. For this reason, more stable dipeptide linkers, such as Valine-Citrulline (Val-Cit), are more commonly used in clinically approved ADCs. Researchers designing therapeutics with a this compound motif must carefully consider this inherent instability and the potential for off-target effects due to premature payload release.

Conclusion

The free dipeptide this compound appears to be a transient metabolic intermediate in mammals, primarily generated during protein degradation and rapidly hydrolyzed into its constituent amino acids. There is no substantial evidence for its accumulation in tissues or for a direct role as a signaling molecule. Its defining characteristic is its metabolic instability, a feature that limits its physiological concentration but provides a mechanism for cleavage in synthetic drug linkers. Future research employing highly sensitive mass spectrometry techniques may yet uncover specific contexts in which this compound levels are modulated, but for now, its existence is best described as a fleeting step in the vast network of protein and amino acid metabolism. This guide provides the theoretical and practical framework necessary for scientists to approach the study of this and other transient dipeptides.

References

- 1. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arg-Val | C11H23N5O3 | CID 6992654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kyotorphin synthetase activity in rat adrenal glands and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of amino acids in the active site of dipeptidyl peptidase 4 to the catalytic action of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake and metabolism of dipeptides by human red blood cells | Scilit [scilit.com]

- 9. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Endogenous Plasma Peptide Detection and Identification in the Rat by a Combination of Fractionation Methods and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Valine and Arginine Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways for the amino acids L-valine and L-arginine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed enzymatic steps, quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of these crucial metabolic routes.

The L-Arginine Biosynthesis Pathway

L-arginine is a semi-essential amino acid, meaning that while it can be synthesized de novo, dietary intake is often necessary to meet physiological demands. Its synthesis is a critical component of the urea (B33335) cycle and is essential for protein synthesis and the production of signaling molecules like nitric oxide.

Core Enzymatic Steps

The primary pathway for arginine biosynthesis in many organisms, including Escherichia coli, begins with L-glutamate. The pathway involves the synthesis of ornithine, which is then converted to arginine.

The key enzymatic reactions are as follows:

-

N-acetylglutamate synthase (NAGS) : Catalyzes the acetylation of glutamate (B1630785) to form N-acetylglutamate. This is a key regulatory step, often subject to feedback inhibition by arginine.

-

N-acetylglutamate kinase (NAGK) : Phosphorylates N-acetylglutamate to produce N-acetyl-gamma-glutamyl-phosphate.

-

N-acetyl-gamma-glutamyl-phosphate reductase : Reduces N-acetyl-gamma-glutamyl-phosphate to N-acetylglutamate-gamma-semialdehyde.

-

N-acetylornithine aminotransferase : Converts N-acetylglutamate-gamma-semialdehyde to N-acetylornithine.

-

N-acetylornithine deacetylase or Ornithine acetyltransferase : Removes the acetyl group from N-acetylornithine to yield L-ornithine. In some organisms, a cyclical version of this part of the pathway exists where the acetyl group is transferred back to glutamate.

-

Ornithine transcarbamylase (OTC) : Catalyzes the condensation of ornithine and carbamoyl (B1232498) phosphate (B84403) to form L-citrulline.

-

Argininosuccinate (B1211890) synthetase (ASS) : Catalyzes the ATP-dependent condensation of citrulline and L-aspartate to form argininosuccinate.

-

Argininosuccinate lyase (ASL) : Cleaves argininosuccinate to produce L-arginine and fumarate.

Quantitative Data for Arginine Biosynthesis Enzymes

The following table summarizes key kinetic parameters for enzymes in the arginine biosynthesis pathway from various organisms.

| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | Reference |

| N-acetylglutamate synthase (NAGS) | E. coli | Acetyl-CoA, Glutamate | 0.2 mM, 2.5 mM | - | [1] |

| Ornithine Transcarbamylase (OTC) | Pinus pinaster | Ornithine, Carbamoyl-P | - | 11.03 | [2] |

| Argininosuccinate Synthetase (ASSY) | Pinus pinaster | Citrulline, Aspartate | 11.4 µM | 2.82 | [2] |

| Argininosuccinate Lyase (ASL) | Pinus pinaster | Argininosuccinate | 2.2 mM | 1139.24 | [2] |

Note: Kinetic parameters can vary significantly based on the specific experimental conditions, including pH, temperature, and buffer composition.

Regulation of Arginine Biosynthesis

The arginine biosynthesis pathway is tightly regulated at both the enzymatic and genetic levels.

-

Feedback Inhibition : The final product, L-arginine, acts as an allosteric inhibitor of the first enzyme in the pathway, N-acetylglutamate synthase (NAGS), preventing the overaccumulation of arginine.[1]

-

Transcriptional Regulation : In many bacteria, the expression of the arg genes is controlled by the ArgR repressor protein.[3] In the presence of arginine, ArgR binds to operator regions in the DNA, blocking the transcription of the arginine biosynthetic genes.[3] When arginine levels are low, the repressor detaches, allowing for gene expression.

The L-Valine Biosynthesis Pathway

L-valine is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid for humans. It plays a crucial role in protein structure and function, as well as in metabolic processes.

Core Enzymatic Steps

The biosynthesis of valine starts from pyruvate (B1213749) and shares several enzymes with the isoleucine biosynthetic pathway.

The key enzymatic reactions are:

-

Acetohydroxyacid Synthase (AHAS) : Catalyzes the condensation of two molecules of pyruvate to form α-acetolactate. This is a key regulatory enzyme in the pathway.

-

Acetohydroxyacid Isomeroreductase : Converts α-acetolactate to α,β-dihydroxyisovalerate.

-

Dihydroxyacid Dehydratase : Catalyzes the dehydration of α,β-dihydroxyisovalerate to form α-ketoisovalerate.

-

Branched-Chain Amino Acid Aminotransferase (BCAT) : Transfers an amino group from glutamate to α-ketoisovalerate to produce L-valine.

Quantitative Data for Valine Biosynthesis Enzymes

The following table summarizes key kinetic parameters for enzymes in the valine biosynthesis pathway.

| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | Reference |

| Acetohydroxyacid Synthase III (AHAS III) | E. coli | Pyruvate | 10 mM | - | [3] |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | E. coli | α-ketoisovalerate, Glutamate | 0.4 mM, 0.1 mM | - | [4] |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Tomato | Valine, α-ketoglutarate | 1.8 ± 0.2 mM, 0.3 ± 0.04 mM | 0.13 | [5] |

Note: Kinetic parameters can vary significantly based on the specific experimental conditions.

Regulation of Valine Biosynthesis

The primary regulatory mechanism for the valine biosynthesis pathway is feedback inhibition.

-

Feedback Inhibition : L-valine, the end product, allosterically inhibits the activity of acetohydroxyacid synthase (AHAS). This inhibition is often synergistic with L-isoleucine and L-leucine. Mutations in the regulatory subunit of AHAS can lead to resistance to feedback inhibition and result in the overproduction of valine.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. biogot.com [biogot.com]

- 3. Kinetics and mechanism of acetohydroxy acid synthase isozyme III from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Degradation and Metabolism of Val-Arg

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

The dipeptide Val-Arg, composed of valine and arginine, serves as a valuable tool in biochemical research and holds potential in various therapeutic applications. Its metabolic fate is a critical determinant of its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the degradation and metabolism of this compound, detailing the enzymatic pathways, cellular uptake mechanisms, and associated signaling cascades. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Dipeptides are increasingly recognized for their roles in nutrition, cellular signaling, and as prodrugs. The dipeptide this compound is of particular interest due to the biological significance of its constituent amino acids. Valine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and energy metabolism. Arginine, a conditionally essential amino acid, is a precursor for nitric oxide (NO), urea (B33335), polyamines, and creatine, and plays a key role in cell division, immune function, and the regulation of vascular tone. Understanding the metabolic journey of this compound from cellular entry to its ultimate degradation is paramount for harnessing its full potential in research and medicine.

This guide will first explore the enzymatic degradation of this compound, focusing on the initial hydrolytic cleavage and the subsequent catabolism of its constituent amino acids. This is followed by a discussion of the mechanisms of its cellular uptake. A significant portion of this paper is dedicated to the signaling pathways modulated by the metabolic products of this compound, particularly the well-established mTOR pathway activated by arginine. Finally, this guide provides detailed experimental protocols for the quantitative analysis of this compound and its metabolites, offering a practical resource for researchers in the field.

Enzymatic Degradation of this compound

The primary metabolic fate of the this compound dipeptide is its hydrolysis into L-valine and L-arginine. This cleavage of the peptide bond is catalyzed by various peptidases present in serum and within the cytosol of cells.

Initial Hydrolysis: Cleavage of the this compound Bond

The this compound motif is recognized by multiple proteases, rendering it relatively unstable in circulation. The primary enzymes responsible for the hydrolysis of dipeptides are broadly classified as dipeptidases.

-

Dipeptidyl Peptidases (DPPs): This family of enzymes, including Dipeptidyl Peptidase 4 (DPP4) and Dipeptidyl Peptidase 7 (DPP7), are known to cleave dipeptides from the N-terminus of polypeptides. DPP7, in particular, exhibits broad substrate specificity and is capable of cleaving dipeptides with a variety of N-terminal amino acids, making it a likely candidate for this compound hydrolysis.[1][2][3]

-

Cytosolic Aminopeptidases: The cytosol contains a multitude of aminopeptidases that can sequentially cleave amino acids from the N-terminus of peptides, contributing to the breakdown of dipeptides following their cellular uptake.[4]

-

Serum Peptidases: Dipeptidases are also present in the serum, contributing to the extracellular degradation of circulating dipeptides like this compound. Soluble CD26/DPP4 is a known dipeptidyl peptidase in serum.[5][6]

| Parameter | Value | Source |

| Km | 0.27 mM | [7] |

| kcat | 2.45 s-1 | [7] |

This data is for the hydrolysis of the Arg(77)-Val(78) peptide bond in unfolded ribonuclease T1 by trypsin and serves as an approximation for the cleavage of a this compound bond.

Subsequent Metabolism of Valine and Arginine

Once hydrolyzed, L-valine and L-arginine enter their respective well-characterized metabolic pathways.

Arginine is catabolized through several key enzymatic pathways:

-

Arginase Pathway: Arginase hydrolyzes arginine to ornithine and urea . Ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell growth and proliferation, and can also be converted to proline and glutamate. The urea cycle in the liver utilizes this pathway to detoxify ammonia.

-

Nitric Oxide Synthase (NOS) Pathway: NOS converts arginine to citrulline and nitric oxide (NO) . NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

-

Arginine Decarboxylase Pathway: This pathway leads to the formation of agmatine , which has various neuromodulatory and physiological functions.

-

Arginine:Glycine Amidinotransferase (AGAT) Pathway: In this pathway, arginine is a precursor for the synthesis of creatine , a vital molecule for energy storage in muscle and brain tissue.

Valine, as a branched-chain amino acid, undergoes a distinct catabolic pathway:

-

Transamination: The initial step is the transfer of the amino group from valine to α-ketoglutarate by a branched-chain aminotransferase (BCAT), forming α-ketoisovalerate .[8]

-

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA .[9]

-

Further Oxidation: Isobutyryl-CoA undergoes a series of enzymatic reactions, including dehydrogenation, hydration, and hydrolysis, ultimately being converted to propionyl-CoA .[9][10] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle for energy production or be used for gluconeogenesis.[11]

Below is a diagram illustrating the overall degradation pathway of this compound.

Figure 1: Overview of the this compound degradation pathway.

Cellular Uptake of this compound

The entry of this compound into cells is a prerequisite for its intracellular metabolism. Dipeptides are generally transported across the cell membrane by specific transporters. The proton-coupled oligopeptide transporters (PEPT1 and PEPT2) are the major carriers responsible for the uptake of di- and tripeptides in various tissues, including the intestine, kidney, and brain.

While specific kinetic data for this compound uptake are not available, studies on the uptake of arginine and other dipeptides provide valuable insights. The uptake of arginine is mediated by cationic amino acid transporters (CATs).[12] The rate of dipeptide uptake can vary significantly depending on the cell type and the specific dipeptide.[13]

Signaling Pathways

The metabolic products of this compound, particularly arginine, are known to modulate key cellular signaling pathways. There is currently no direct evidence to suggest that the intact this compound dipeptide has a signaling role before its hydrolysis.

Arginine and the mTOR Signaling Pathway

Arginine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[14][15][16][17][18] The activation of mTORC1 by arginine is mediated by the CASTOR1 protein, which acts as a cytosolic arginine sensor.[14] In the absence of arginine, CASTOR1 binds to and inhibits GATOR2, which in turn leads to the inhibition of the Rag GTPases and subsequent inactivation of mTORC1. When arginine levels are sufficient, it binds to CASTOR1, causing its dissociation from GATOR2. This allows for the activation of Rag GTPases, which then recruit mTORC1 to the lysosomal surface where it is activated by Rheb.

Figure 2: Arginine activation of the mTORC1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound degradation and metabolism in a cellular context.

In Vitro this compound Degradation Assay Using Cell Lysates

This protocol describes a method to measure the degradation of this compound by intracellular peptidases in a cell lysate preparation.

5.1.1. Materials

-

Cell line of interest (e.g., HeLa, HEK293)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without EDTA)

-

This compound standard solution (10 mM in water)

-

Acetonitrile (ACN) with 0.1% formic acid (FA)

-

Internal standard (IS) solution (e.g., a stable isotope-labeled dipeptide)

-

LC-MS/MS system

5.1.2. Procedure

-

Cell Culture and Harvesting: Culture cells to ~80-90% confluency. Wash cells twice with ice-cold PBS and harvest by scraping.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic and membrane protein fraction).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Degradation Reaction:

-

In a microcentrifuge tube, add cell lysate to a final protein concentration of 1 mg/mL.

-

Pre-incubate the lysate at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 100 µM.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately add the aliquot to 4 volumes of ice-cold ACN with 0.1% FA containing the internal standard to precipitate proteins and stop the reaction.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the quantification of remaining this compound and the appearance of L-valine and L-arginine.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize MS parameters for the detection of this compound, valine, arginine, and the internal standard using multiple reaction monitoring (MRM).

-

5.1.3. Data Analysis

-

Generate standard curves for this compound, valine, and arginine.

-

Calculate the concentration of each analyte at each time point.

-

Plot the concentration of this compound over time to determine the degradation rate.

Cellular Uptake of Radiolabeled this compound

This protocol outlines a method to measure the uptake of this compound into cultured cells using a radiolabeled version of the dipeptide.[13][19][20][21]

5.2.1. Materials

-

Cell line of interest cultured in 24-well plates

-

Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Stop solution (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

5.2.2. Procedure

-

Cell Seeding: Seed cells in 24-well plates and grow to confluency.

-

Cell Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

-

Uptake Assay:

-

Add uptake buffer containing a known concentration of radiolabeled this compound to each well.

-

Incubate the plate at 37°C for various time intervals (e.g., 1, 5, 10, 15, 30 minutes).

-

To determine non-specific uptake, perform parallel experiments in the presence of a high concentration of unlabeled this compound (e.g., 10 mM) or at 4°C.

-

-

Stopping the Uptake:

-

At the end of each time point, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold stop solution.

-

-

Cell Lysis and Scintillation Counting:

-

Add lysis buffer to each well and incubate for 30 minutes to lyse the cells.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Protein Quantification: In a parallel set of wells, determine the protein content per well to normalize the uptake data.

5.2.3. Data Analysis

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Normalize the specific uptake to the protein concentration.

-

Plot the uptake over time to determine the initial rate of uptake.

-

To determine kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of radiolabeled this compound.

Below is a workflow diagram for the cellular uptake and degradation assay.

Figure 3: Experimental workflow for analyzing this compound uptake and degradation.

Conclusion and Future Directions

The dipeptide this compound is primarily metabolized through hydrolysis into its constituent amino acids, L-valine and L-arginine, which then enter their respective catabolic pathways. The degradation is initiated by a variety of intracellular and serum peptidases. The liberated arginine plays a significant role in cellular signaling, most notably through the activation of the mTORC1 pathway, a key regulator of cell growth and protein synthesis.

While the general metabolic fate of this compound is understood, there remain areas for further investigation. Specific kinetic parameters for the hydrolysis of this compound by physiologically relevant dipeptidases are yet to be determined. Similarly, detailed kinetic studies of this compound uptake by peptide transporters are needed to fully characterize its cellular entry. Furthermore, the possibility of the intact this compound dipeptide having a direct signaling role, potentially through interaction with G-protein coupled receptors, remains an intriguing area for future research. The experimental protocols provided in this guide offer a robust framework for addressing these unanswered questions and for further elucidating the complex biology of this important dipeptide. A deeper understanding of this compound metabolism will undoubtedly pave the way for its more effective use in both basic research and the development of novel therapeutic strategies.

References

- 1. Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broadened substrate specificity of bacterial dipeptidyl-peptidase 7 enables release of half of all dipeptide combinations from peptide N-termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Molecular characterization of dipeptidyl peptidase activity in serum: soluble CD26/dipeptidyl peptidase IV is responsible for the release of X-Pro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Elevated serum dipeptidyl peptidase-4 activity in type 1 diabetes mellitus: a direct comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]

Val-Arg Stability and Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Val-Arg (Valyl-Arginine) is a molecule of interest in various scientific domains, from fundamental biochemical research to its potential use as a component in therapeutic agents. Ensuring the integrity of this compound during storage and experimental use is paramount for obtaining reliable and reproducible results. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its analysis.

Core Concepts in this compound Stability

The stability of this compound, like all peptides, is influenced by a multitude of factors that can lead to its degradation. Understanding these factors is crucial for minimizing degradation and ensuring the dipeptide's efficacy and integrity.

Principal Degradation Pathways

This compound is susceptible to two primary modes of degradation:

-

Chemical Degradation: This involves the alteration of the dipeptide's covalent structure through processes such as:

-

Hydrolysis: The cleavage of the peptide bond between the valine and arginine residues is a common degradation pathway, particularly in aqueous solutions. This process is significantly influenced by pH and temperature.

-

Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, the arginine residue can be subject to oxidative stress under certain conditions.

-

-

Physical Instability: This refers to changes in the higher-order structure or physical state of the dipeptide, such as aggregation, precipitation, or adsorption to surfaces.

Key Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound:

-

Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1][2] Therefore, maintaining low temperatures is critical for long-term storage.

-

pH: The stability of peptides in solution is highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the peptide bond. For most peptides, a slightly acidic pH of 5-6 is often optimal for storage in solution.[3]

-

Moisture (Hygroscopicity): Lyophilized (freeze-dried) peptides are generally very stable. However, the presence of arginine, a hygroscopic amino acid, can make this compound prone to absorbing moisture from the atmosphere. This absorbed water can accelerate degradation even in the solid state.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradative chemical reactions.[4]

-

Oxygen: The presence of oxygen can promote oxidative degradation of the arginine residue.

Recommended Storage Conditions

Proper storage is the most effective strategy for preserving the stability of this compound. The recommended conditions differ for the lyophilized solid and solutions.

Lyophilized (Solid) this compound

For long-term storage, this compound should be kept in its lyophilized form.

| Storage Condition | Duration | Recommendations |

| -20°C or -80°C | Years | This is the ideal condition for long-term storage.[1][2][5] Store in a tightly sealed container to protect from moisture. A desiccator can provide additional protection. |

| 2-8°C (Refrigerator) | Months to a year | Suitable for intermediate-term storage.[2][5] Ensure the container is well-sealed. |

| Room Temperature | Weeks to months | Only recommended for short-term storage.[2] Protect from light and moisture. |

Key Handling Practice: Before opening a vial of lyophilized this compound that has been stored at low temperatures, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can significantly compromise its stability.

This compound in Solution

The stability of this compound in solution is significantly lower than in its solid form.

| Storage Condition | Duration | Recommendations |

| -20°C or -80°C | Weeks to months | Prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] |

| 2-8°C (Refrigerator) | Days to weeks | Suitable for short-term storage of working solutions.[1] |

| Room Temperature | Hours to days | Not recommended for storage. |

Best Practices for Preparing and Storing this compound Solutions:

-

Solvent: Use sterile, high-purity water or a suitable buffer.

-

pH: For optimal stability, maintain a slightly acidic pH, ideally between 5 and 6.[3]

-

Concentration: Prepare solutions at the desired working concentration. If solubility is an issue, a small amount of a weak acid like acetic acid can be used to aid dissolution.[6]

-

Sterility: To prevent microbial growth, which can degrade the peptide, filter-sterilize the solution through a 0.22 µm filter.

Experimental Protocols for Stability Assessment